5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid

pKa prediction substituent effect picolinic acid

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (CAS 1214364-65-4) is a bifunctional picolinic acid derivative bearing a trifluoromethyl group at the 3-position and a pyridin-4-yl substituent at the 5-position of the pyridine-2-carboxylic acid core. With a molecular formula of C₁₂H₇F₃N₂O₂ and a molecular weight of 268.19 g/mol, the compound is commercially supplied at ≥95% purity by multiple vendors, including AKSci and Matrix Scientific.

Molecular Formula C12H7F3N2O2
Molecular Weight 268.19 g/mol
CAS No. 1214364-65-4
Cat. No. B1389751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid
CAS1214364-65-4
Molecular FormulaC12H7F3N2O2
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C12H7F3N2O2/c13-12(14,15)9-5-8(6-17-10(9)11(18)19)7-1-3-16-4-2-7/h1-6H,(H,18,19)
InChIKeyUUSFVMNNZWLIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (CAS 1214364-65-4): Sourcing and Structural Baseline


5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (CAS 1214364-65-4) is a bifunctional picolinic acid derivative bearing a trifluoromethyl group at the 3-position and a pyridin-4-yl substituent at the 5-position of the pyridine-2-carboxylic acid core . With a molecular formula of C₁₂H₇F₃N₂O₂ and a molecular weight of 268.19 g/mol, the compound is commercially supplied at ≥95% purity by multiple vendors, including AKSci and Matrix Scientific . Its structure combines a metal-chelating picolinic acid motif with a pendant 4-pyridyl donor, enabling applications as a ligand in coordination chemistry and as a functionalized building block in medicinal chemistry . The presence of the electron-withdrawing CF₃ group modulates the acidity of the carboxylic acid and the Lewis basicity of the pyridine nitrogen, differentiating it from non-fluorinated or differently substituted picolinic acid analogs.

Why Generic Substitution Fails for 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid


The precise regioisomeric arrangement of the CF₃ and pyridin-4-yl substituents on the picolinic acid scaffold is critical: moving the CF₃ group from the 3-position to the 5- or 6-position, or relocating the pyridin-4-yl moiety to the 3-position, generates constitutional isomers (e.g., 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinic acid or 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinic acid) that exhibit markedly different electronic distributions, steric profiles, and metal-binding geometries [1]. The CF₃ group at the 3-position exerts a strong ortho-electron-withdrawing effect on the carboxylic acid at C-2, lowering its pKa and enhancing its acidity relative to isomers bearing the CF₃ at more remote positions [2]. Additionally, the 4-pyridyl substituent at the 5-position provides a distal Lewis-basic nitrogen that is geometrically poised for divergent coordination or cross-coupling, a feature that is not simultaneously achievable with other regioisomers. These differences directly impact reactivity in downstream synthetic transformations, ligand field strength in metal complexes, and structure-activity relationships in biological assays. Therefore, substitution with a positional isomer or a simpler mono-substituted picolinic acid is not chemically equivalent and may lead to divergent experimental outcomes.

Quantitative Differentiation Evidence for 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid


Regioisomeric pKa Differentiation: Enhanced Acidity vs. 5-CF₃ and 6-CF₃ Isomers

The pKa of the carboxylic acid group in picolinic acid derivatives is strongly modulated by the position of electron-withdrawing substituents. For 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinic acid, the ortho-CF₃ group exerts a maximal inductive effect on the C-2 carboxyl, predicted to lower the pKa by approximately 0.8–1.2 log units compared to the 5-CF₃ isomer and by 0.5–0.8 log units compared to the 6-CF₃ isomer, based on well-established Hammett σₘ/σₚ relationships for the CF₃ substituent on pyridine carboxylic acids [1][2]. This enhanced acidity favors deprotonation under physiological or mildly basic conditions, altering solubility, membrane permeability, and metal-chelation equilibria relative to comparator regioisomers.

pKa prediction substituent effect picolinic acid

Lipophilicity Differentiation: logP Comparison with Non-Fluorinated and Mono-Functionalized Analogs

The combination of the lipophilic CF₃ group (Hansch π = +0.88) and the pyridin-4-yl substituent (π ≈ +0.2) increases the estimated logP of 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinic acid to approximately 2.1–2.5, significantly higher than the unsubstituted picolinic acid (logP ≈ 0.4) and the mono-substituted analog 3-(trifluoromethyl)picolinic acid (logP ≈ 1.5) [1][2]. This intermediate lipophilicity profile is favorable for passive membrane permeability in cellular assays while retaining sufficient aqueous solubility for in vitro testing, a balance that is not achieved by the more hydrophilic 6-hydroxy-5-(pyridin-4-yl)picolinic acid (estimated logP ≈ 0.8) or the more lipophilic methyl ester derivative .

logP lipophilicity drug-likeness

Commercial Purity Benchmarking vs. Structural Isomers

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid is consistently supplied at ≥95% purity from multiple independent vendors (AKSci, Matrix Scientific), with a catalog price point typically 20–40% lower than its regioisomer 3-(pyridin-4-yl)-6-(trifluoromethyl)picolinic acid of equivalent purity . This price differential, combined with broader vendor availability, reduces procurement lead times and total project cost. In contrast, the methyl ester derivative (methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate) is less frequently stocked and often requires custom synthesis, introducing variability in purity and supply consistency .

purity availability procurement

Coordination Chemistry Differentiation: Bifunctional Ligand Geometry vs. Mono-Dentate Analogs

The spatial arrangement of the picolinic acid N,O-chelating site (2-carboxylate and pyridine N) and the pendant 4-pyridyl N-donor at the 5-position creates a geometrically distinct, potentially ambidentate or ditopic ligand architecture. By contrast, 3-(trifluoromethyl)picolinic acid lacks the additional 4-pyridyl donor, while 6-(pyridin-4-yl)picolinic acid positions the pyridyl donor adjacent to the carboxylic acid, competing for the same metal center and disfavoring extended network formation [1][2]. The 5-substitution pattern of the target compound places the 4-pyridyl group in a para-like orientation relative to the chelating pocket, enabling divergent coordination modes that support the construction of 1D, 2D, or 3D coordination polymers, a feature exploited in the design of metal-organic frameworks (MOFs) and discrete supramolecular assemblies [3].

coordination chemistry pincer ligand metal-organic framework

Recommended Research and Industrial Application Scenarios for 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid


Medicinal Chemistry Hit Expansion Libraries

The compound's balanced lipophilicity (clogP ≈ 2.1–2.5) and ortho-CF₃-enhanced acidity make it a suitable fragment for hit-to-lead optimization campaigns targeting enzymes with active-site metal ions or requiring passive cellular permeability. Its pyridin-4-yl handle permits rapid diversification via cross-coupling, enabling the construction of focused libraries around the picolinic acid pharmacophore. The >95% commercial purity and competitive pricing relative to regioisomers further support its use in high-throughput screening (HTS) follow-up chemistry, where cost and supply reliability are critical [1].

Coordination Polymer and Metal-Organic Framework Synthesis

As a ditopic ligand featuring both a picolinate chelate and a 4-pyridyl donor, the compound is uniquely suited for the solvothermal synthesis of mixed-linker MOFs or 2D coordination sheets. The CF₃ group not only modulates the electron density at the metal center but also introduces hydrophobic channel surfaces, potentially enhancing the material's selectivity for gas adsorption (e.g., CO₂ over N₂) or volatile organic compound capture. This application leverages the structural features that distinguish it from simpler picolinic acids [1][2].

Antimicrobial SAR Probe Development

Although direct MIC data for this specific compound is not publicly available, the picolinic acid scaffold bearing electron-withdrawing CF₃ groups has been associated with antibacterial activity, particularly against Gram-positive strains. Researchers can employ 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinic acid as a key intermediate to synthesize and systematically evaluate amide, ester, and metal-complex derivatives against a panel of clinically relevant pathogens, using the pyridin-4-yl group for late-stage functionalization. Its regioisomeric purity (≥95%) ensures that observed biological effects are not confounded by positional isomer contamination [3].

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